Benzyltriethylammonium hydroxide
Overview
Description
Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . It is commonly used in phase-transfer catalysis .
Synthesis Analysis
Benzyltrimethylammonium hydroxide is typically handled as a solution in water or methanol . It can be synthesized from benzyl chloride and triethylamine .
Molecular Structure Analysis
The molecular formula of this compound is C13H23NO . Its average mass is 209.328 Da and its monoisotopic mass is 209.177963 Da .
Chemical Reactions Analysis
This compound is a popular phase-transfer catalyst. It is used in aldol condensation reactions and base-catalyzed dehydration reactions . It is also used as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions .
Physical and Chemical Properties Analysis
This compound has a molar mass of 209.333 g/mol . It is usually handled as a solution in water or methanol . The compound is colorless, although the solutions often appear yellowish .
Scientific Research Applications
Catalysis and Synthesis
Benzyltriethylammonium compounds have been extensively used as catalysts in various chemical reactions. For instance, benzyltriethylammonium tetrathiomolybdate was employed to effect regiospecific and stereospecific ring opening of aziridines, facilitating the synthesis of novel sulfur heterocycles (Sureshkumar, Koutha, & Chandrasekaran, 2005). Similarly, benzyltriethylammonium tetracosathioheptamolybdate was found to be an effective sulfur transfer reagent for converting alkyl halides into corresponding disulfides under mild conditions (Polshettiwar, Nivsarkar, Acharya, & Kaushik, 2003).
Phase Transfer Catalysis
In phase transfer catalysis, benzyltriethylammonium salts are used to facilitate reactions between reagents in different phases. Notably, benzyltriethylammonium chloride was utilized as a catalyst in the benzylation of 2-furylacetonitrile, leading to the production of α-benzyl-2-furylacetonitrile and α,α-dibenzyl-2-furylacetonitrile (Zhang, 2007). Furthermore, the compound was involved in the addition of dichlorocarbene to allyl phenyl ether under phase-transfer catalysis conditions (Rajendran & Wang, 2008).
Corrosion Inhibition
The electrochemical impedance spectroscopy study revealed that benzyltriethylammonium chloride can serve as an effective corrosion inhibitor. It showed a high inhibition efficiency on carbon steel corrosion in acidic media, highlighting its potential use in industrial applications to prevent corrosion (Idris, Daud, & Othman, 2013).
Ion Exchange and Porous Materials
Benzyltrimethylammonium hydroxide-based polymers have been investigated for their ion-exchange properties. A study found that a composite of polyvinyl benzyl trimethylammonium hydroxide caged in a metal-organic framework exhibited very fast and reversible ion-exchange activity, making it suitable for applications requiring rapid ion exchange (Gao, Li, Chan, & Chen, 2014).
Mechanism of Action
Target of Action
Benzyltriethylammonium hydroxide is a quaternary ammonium salt that functions as an organic base . It is primarily used as a phase-transfer catalyst in various chemical reactions .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It does this by forming a complex with the reactant, effectively solubilizing it in the new phase. This interaction with its targets can lead to significant changes in the speed and efficiency of chemical reactions .
Biochemical Pathways
This compound is commonly used in organic synthesis reactions, including the dissolution and functionalization of cellulose . It can also assist in situ transesterification to synthesize biodiesel . The affected pathways are largely dependent on the specific reactions it is used in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cosolvents such as water and DMSO can have a drastic impact on the melting point of the deep eutectic solvent formed by this compound .
Safety and Hazards
Future Directions
Benzyltriethylammonium hydroxide is a versatile reagent in organic synthesis. It has been used in the synthesis of activated ynesulfonamides and tertiary enesulfonamides . As research continues, it is likely that new applications for this compound will be discovered.
Relevant Papers
One relevant paper discusses the use of a benzyltriethylammonium/urea DES as a new green and eco-friendly medium for the progress of organic chemical reactions, particularly the dissolution and the functionalization of cellulose .
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium hydroxide plays a significant role in biochemical reactions, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with enzymes involved in organic synthesis, aiding in the formation of desired products. The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by modulating the activity of specific enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with biomolecules are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in the levels of specific metabolites. The metabolic pathways influenced by this compound are crucial for its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical for its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
benzyl(triethyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSBYZGRQJIMO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171447 | |
Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-42-6 | |
Record name | Benzyltriethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1836-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, triethylbenzyl-, hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyltriethylammonium hydroxide enhance the Cannizzaro reaction of glyoxal compared to traditional catalysts?
A1: this compound demonstrates significantly higher catalytic efficiency in the Cannizzaro reaction of glyoxal compared to sodium hydroxide or benzyltriethylammonium chloride. [] This enhanced activity is attributed to its polymeric nature. The polycationic structure creates regions of high local concentration of both hydroxyl ions and negatively charged reaction intermediates, accelerating the reaction rate. [] This highlights the impact of electrostatic interactions on reaction kinetics.
Q2: What makes this compound particularly suitable for cellulose modification?
A2: this compound exhibits a dual functionality that makes it highly effective in cellulose modification. Firstly, its strong alkalinity disrupts the supramolecular structure of cellulose, making it more accessible for reactions. [, ] Secondly, it acts as a solvent for cellulose, allowing for homogeneous reactions to occur. [, ] This eliminates the need for a separate step to prepare alkaline cellulose, simplifying the modification process and potentially leading to higher degrees of substitution.
Q3: Can the structure of this compound be modified to influence its catalytic activity?
A3: While the provided research doesn't directly investigate structural modifications of this compound, it does offer insights from related compounds. Research on polyborate formation indicates that the size and basicity of the cation significantly influence the resulting polyborate structure. [] For instance, bulkier amines like benzylamine or tri-n-octylamine were unable to form polyborates, while less bulky but more basic amines like triethylamine formed pentaborates. [] This suggests that modifying the steric bulk or basicity of the benzyltrimethylammonium cation could potentially impact its interactions with reactants and therefore its catalytic activity.
Q4: How does the presence of salts like sodium chloride affect the reaction rate of the this compound-catalyzed Cannizzaro reaction?
A4: Adding sodium chloride to the this compound-catalyzed Cannizzaro reaction significantly reduces the reaction rate. [] This contrasts with the positive salt effect observed in sodium hydroxide-catalyzed reactions. [] This suggests that the electrostatic interactions between the polycationic catalyst and the reactants are disrupted by the presence of competing ions, highlighting the importance of the polymer's electrostatic environment for its catalytic efficiency.
Q5: Are there analytical techniques specifically designed to characterize and monitor this compound in reaction mixtures?
A5: While the provided research doesn't delve into specific analytical techniques for this compound, it does mention conductimetry for monitoring the Cannizzaro reaction. [] More broadly, techniques like NMR spectroscopy, mass spectrometry, and various chromatographic methods could be employed to characterize and quantify this compound in complex mixtures. The choice of technique would depend on the specific application and the sensitivity required.
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